YL5084

Description

Properties

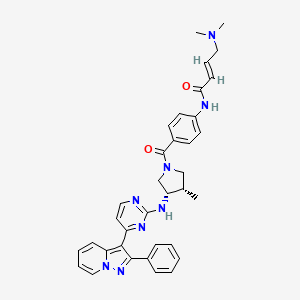

Molecular Formula |

C35H36N8O2 |

|---|---|

Molecular Weight |

600.7 g/mol |

IUPAC Name |

(E)-4-(dimethylamino)-N-[4-[(3S,4S)-3-methyl-4-[[4-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)pyrimidin-2-yl]amino]pyrrolidine-1-carbonyl]phenyl]but-2-enamide |

InChI |

InChI=1S/C35H36N8O2/c1-24-22-42(34(45)26-14-16-27(17-15-26)37-31(44)13-9-20-41(2)3)23-29(24)39-35-36-19-18-28(38-35)32-30-12-7-8-21-43(30)40-33(32)25-10-5-4-6-11-25/h4-19,21,24,29H,20,22-23H2,1-3H3,(H,37,44)(H,36,38,39)/b13-9+/t24-,29+/m0/s1 |

InChI Key |

FVONQZQMUHLATI-PIAHHGHBSA-N |

Isomeric SMILES |

C[C@H]1CN(C[C@H]1NC2=NC=CC(=N2)C3=C4C=CC=CN4N=C3C5=CC=CC=C5)C(=O)C6=CC=C(C=C6)NC(=O)/C=C/CN(C)C |

Canonical SMILES |

CC1CN(CC1NC2=NC=CC(=N2)C3=C4C=CC=CN4N=C3C5=CC=CC=C5)C(=O)C6=CC=C(C=C6)NC(=O)C=CCN(C)C |

Origin of Product |

United States |

Foundational & Exploratory

YL5084: A Deep Dive into the Mechanism of a Selective Covalent JNK2/3 Inhibitor

For Immediate Release

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the mechanism of action of YL5084, a novel covalent inhibitor of c-Jun N-terminal protein kinase (JNK) 2 and 3. This compound exhibits significant selectivity for JNK2/3 over the closely related JNK1 isoform, offering a valuable tool for dissecting the distinct roles of these kinases in cellular signaling and disease. This guide will delve into the molecular interactions, kinetic properties, and cellular effects of this compound, presenting key data in a structured format and visualizing the underlying biological pathways.

Core Mechanism: Covalent Inhibition of JNK2/3

This compound is distinguished by its covalent mechanism of action, which contributes to its high potency and prolonged duration of effect. The molecule is designed to form a stable, irreversible bond with a specific cysteine residue within the ATP-binding pocket of its target kinases.

Targeted Molecular Interaction

This compound selectively targets Cys116 of JNK2, forming a covalent bond that permanently inactivates the enzyme.[1][2][3][4] This targeted interaction is the cornerstone of its inhibitory activity. The selectivity for JNK2 and JNK3 over JNK1 is attributed to subtle differences in the amino acid composition of their ATP-binding sites.[1] Specifically, the presence of Leucine at position 106 in JNK2 and JNK3, which is not conserved in JNK1, is believed to contribute to the preferential binding of this compound.[1]

Quantitative Analysis of this compound's Potency and Selectivity

The efficacy and selectivity of this compound have been quantified through rigorous kinetic analysis. The following table summarizes the key parameters that define its interaction with JNK isoforms.

| Parameter | JNK1 | JNK2 | JNK3 |

| k_inact/K_I (M⁻¹s⁻¹) | 1,910 | 38,200 | Not explicitly quantified, but inhibited |

| Selectivity (JNK2 vs JNK1) | - | ~20-fold | - |

| IC₅₀ (nM) | Not specified | Not specified | 84 ± 10 |

| Covalent Target | - | Cys116 | Cys116 (presumed) |

Table 1: Kinetic parameters of this compound for JNK isoforms. The k_inact/K_I value represents the second-order rate constant of covalent modification, indicating the efficiency of inactivation. A higher value signifies more rapid and efficient inhibition. The ~20-fold selectivity for JNK2 over JNK1 highlights the molecule's specificity.[1][3]

Signaling Pathway Context: The Role of JNK

The c-Jun N-terminal kinases are critical members of the mitogen-activated protein kinase (MAPK) signaling cascade. This pathway is a central regulator of a wide array of cellular processes, including proliferation, differentiation, apoptosis, and stress responses. The three main JNK isoforms—JNK1, JNK2, and JNK3—share a high degree of sequence homology but can have distinct and sometimes opposing biological functions.[1][2][3] JNK1 is often associated with promoting apoptosis, while JNK2 activity can favor cell survival.[1][2][3] JNK3 is predominantly expressed in the brain.[1]

Experimental Protocols

The following are summaries of the key experimental methodologies used to characterize the mechanism of action of this compound.

Determination of Kinetic Parameters (k_inact/K_I)

Objective: To quantify the rate of covalent inactivation of JNK1 and JNK2 by this compound.

Methodology:

-

Recombinant JNK1 and JNK2 proteins were incubated with varying concentrations of this compound for different time intervals.

-

The kinase reaction was initiated by the addition of ATP and a substrate peptide.

-

The rate of substrate phosphorylation was measured, typically using a luminescence-based assay that quantifies the amount of ATP remaining in the reaction.

-

The observed rate of inactivation (k_obs) at each inhibitor concentration was determined by plotting the natural log of the remaining enzyme activity against time.

-

The k_inact and K_I values were then derived by plotting k_obs versus the concentration of this compound and fitting the data to the Michaelis-Menten equation for irreversible inhibitors.[1]

Cellular Engagement Assay

Objective: To confirm that this compound engages JNK2 within a cellular context.

Methodology:

-

Human multiple myeloma (MM) cell lines were treated with this compound or a control compound (e.g., the pan-JNK inhibitor JNK-IN-8) for a specified duration (e.g., 6 hours).

-

Cell lysates were subsequently incubated with a biotinylated JNK probe (biotin-JNK-IN-7), which also covalently binds to the same cysteine residue targeted by this compound.

-

The biotinylated probe-bound proteins were pulled down using streptavidin beads.

-

The amount of JNK1 and JNK2 in the pulldown fraction was quantified by Western blotting.

-

A reduction in the amount of JNK2 pulled down in the this compound-treated cells compared to the control indicates that this compound had already occupied the binding site, thus demonstrating cellular engagement.[1]

Off-Target Effects and Future Directions

While this compound demonstrates clear selectivity for JNK2/3, it is important to note that it has also exhibited JNK2-independent antiproliferative effects in multiple myeloma cells.[1][2][3][4] This suggests the existence of additional, off-target interactions that contribute to its cellular activity. The reversible analog of this compound, YL5084R, showed significantly weaker antiproliferative effects, indicating that the covalent nature of the interaction is crucial for its potency.[1]

These findings position this compound as a valuable chemical probe for elucidating the specific functions of JNK2. However, its off-target activities necessitate careful interpretation of experimental results. Future research will likely focus on optimizing the selectivity of this compound to minimize these off-target effects and to develop even more precise tools for studying JNK signaling.

Conclusion

This compound represents a significant advancement in the development of isoform-selective kinase inhibitors. Its covalent mechanism of action, coupled with its ~20-fold selectivity for JNK2 over JNK1, provides a powerful means to investigate the distinct roles of these closely related enzymes. The data and methodologies presented in this whitepaper offer a comprehensive foundation for researchers and drug developers seeking to utilize or build upon this promising molecule. The continued exploration of this compound and its derivatives holds the potential to further unravel the complexities of MAPK signaling and to inform the development of novel therapeutics for a range of diseases.

References

- 1. Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

YL5084: A Technical Guide to a Selective Covalent JNK2/3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

YL5084 is a potent and selective covalent inhibitor of c-Jun N-terminal kinase (JNK), a key signaling protein in the mitogen-activated protein kinase (MAPK) pathway. The JNK family, comprising JNK1, JNK2, and JNK3, is implicated in a variety of cellular processes, including stress responses, apoptosis, and inflammation. Notably, JNK1 and JNK2 can exhibit opposing functions, with JNK1 often promoting apoptosis and JNK2 favoring cell survival. This functional dichotomy has spurred the development of isoform-selective inhibitors to dissect their specific roles in disease. This compound distinguishes itself by demonstrating marked selectivity for JNK2 and JNK3 over JNK1, making it a valuable chemical probe for investigating JNK2-specific pharmacology and a potential starting point for therapeutic development. This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to this compound.

Chemical and Physical Properties

This compound is a complex synthetic molecule designed to covalently target a specific cysteine residue within the JNK active site. Its key chemical identifiers and properties are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | (E)-4-(dimethylamino)-N-(4-((3S,4S)-3-methyl-4-((4-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)pyrimidin-2-yl)amino)pyrrolidine-1-carbonyl)phenyl)but-2-enamide | [1] |

| CAS Number | 2440199-73-3 | [2][3] |

| Chemical Formula | C₃₅H₃₆N₈O₂ | [1][2] |

| Molecular Weight | 600.73 g/mol | [1][2] |

| Appearance | Solid | [2] |

| Solubility | 10 mM in DMSO | [2] |

| Storage Conditions | Store as a solid powder at -20°C for long-term (months to years) or at 4°C for short-term (weeks). In solvent, store at -80°C or -20°C for up to 6 months. | [1][2] |

Pharmacological Properties and Mechanism of Action

This compound acts as a selective, covalent inhibitor of JNK2 and JNK3. Its mechanism involves the formation of a covalent bond with Cys116 of JNK2, a residue conserved in the JNK family.[1][2] This irreversible binding leads to potent and sustained inhibition. The compound exhibits over 30-fold selectivity for JNK2 over JNK1.[2]

JNK Signaling Pathway

The JNK signaling cascade is a three-tiered system involving a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and the JNK MAP kinase itself. External stimuli like stress or cytokines activate a MAP3K, which in turn phosphorylates and activates MKK4 or MKK7. These MAP2Ks then dually phosphorylate a specific Thr-Pro-Tyr motif on JNK, leading to its activation. Activated JNK translocates to the nucleus to phosphorylate and regulate transcription factors such as c-Jun (a component of the AP-1 complex), thereby modulating gene expression related to apoptosis, inflammation, and cell proliferation. This compound intervenes at the final tier of this cascade by directly and covalently inhibiting JNK2/3.

References

- 1. Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

Understanding the Off-Target Landscape of PIKFYVE Inhibitors: A Technical Guide

Disclaimer: No publicly available scientific literature or data could be identified for a compound designated "YL5084" in the context of PIKFYVE inhibition or off-target effects as of November 2025. This guide therefore provides a broader technical overview for researchers, scientists, and drug development professionals on assessing and understanding the off-target effects of PIKFYVE inhibitors, using data from well-characterized, publicly disclosed compounds as illustrative examples.

Introduction to PIKFYVE as a Therapeutic Target

PIKFYVE is a lipid kinase that plays a crucial role in cellular homeostasis by phosphorylating phosphatidylinositol 3-phosphate (PI(3)P) to generate phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2) and phosphatidylinositol 5-phosphate (PI(5)P).[1] These phosphoinositides are critical signaling molecules that regulate a multitude of cellular processes, primarily centered around the endolysosomal system. The functions of PIKFYVE include regulating endosome trafficking, lysosomal homeostasis, and autophagy.[2][3]

The kinase is a component of a larger regulatory complex that includes the scaffolding protein Vac14 and the phosphatase Fig4.[1] Given its central role in these pathways, PIKFYVE has emerged as a therapeutic target for a range of diseases, including certain cancers, neurodegenerative disorders, and viral infections.[1] Inhibition of PIKFYVE can lead to disruption of lysosome homeostasis, which can be therapeutically beneficial in autophagy-dependent cancers.[4][5][6] However, the therapeutic potential of PIKFYVE inhibitors is intrinsically linked to their selectivity. Understanding the off-target effects is paramount for developing safe and effective therapeutics.

Assessing Off-Target Effects of PIKFYVE Inhibitors

The term "off-target effect" refers to the interaction of a drug or investigational compound with proteins other than its intended target. For kinase inhibitors, this often involves binding to and inhibiting other kinases, which can lead to unforeseen biological consequences and potential toxicities. Given the structural similarities within the human kinome, achieving absolute selectivity is a significant challenge.[7]

Kinome Profiling

A standard and comprehensive method for evaluating the selectivity of kinase inhibitors is kinome profiling. This typically involves screening the compound against a large panel of recombinant human kinases to determine its inhibitory activity.

Key Experimental Protocol: KINOMEscan™ Assay

The KINOMEscan™ platform is a widely used competition binding assay to quantify the interactions between a test compound and a large panel of kinases.[8]

-

Principle: The assay measures the ability of a test compound to displace a proprietary, immobilized, active-site directed ligand from the kinase active site. The amount of kinase captured by the immobilized ligand is measured using a quantitative PCR (qPCR) readout.

-

Methodology:

-

A DNA-tagged kinase is incubated with the immobilized ligand and the test compound at a fixed concentration (e.g., 1 µM).

-

After an incubation period to reach equilibrium, the unbound kinase is washed away.

-

The amount of kinase bound to the solid support is quantified via qPCR of the DNA tag.

-

The results are typically reported as a percentage of the DMSO control (% Control), where a lower percentage indicates stronger binding of the test compound. A common threshold for a significant "hit" is a % Control value below a certain cutoff (e.g., <10% or <35%).

-

-

Data Interpretation: The output provides a broad overview of the compound's selectivity across the kinome. Hits can be further characterized by determining the dissociation constant (Kd) or IC50 value for each interacting kinase.

Selectivity Profiles of Known PIKFYVE Inhibitors

While data for "this compound" is unavailable, the selectivity of other PIKFYVE inhibitors has been published. These examples serve to illustrate the data that should be sought and analyzed for any novel PIKFYVE inhibitor.

| Compound | Primary Target | IC50 (PIKFYVE) | Off-Targets (at 1 µM unless specified) | Reference |

| Apilimod | PIKFYVE | ~10-20 nM | Reported to be highly selective. Kinome-wide profiling at 1 µM revealed it to be an exquisitely selective inhibitor of PIKFYVE. | [9][10] |

| YM201636 | PIKFYVE | 33 nM | Confirmed as a very selective inhibitor of PIKFYVE through kinome-wide selectivity profiling. | [10] |

| WX8 Family | PIKFYVE | Varies (WX8 is potent) | At higher concentrations, WX8 can also inhibit PIP4K2C. | [11] |

Note: This table is illustrative and compiled from available literature. For detailed and comprehensive selectivity data, consulting the primary publications and associated supplementary information is essential.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems and experimental processes is crucial for a clear understanding of PIKFYVE inhibitor function and evaluation.

PIKFYVE Signaling Pathway

The following diagram illustrates the central role of PIKFYVE in phosphoinositide metabolism within the endosomal pathway.

Caption: The PIKFYVE complex phosphorylates PI(3)P to produce PI(3,5)P2 and PI(5)P, which regulate key cellular processes.

Workflow for Assessing Kinase Inhibitor Selectivity

The process of evaluating a novel kinase inhibitor for its on- and off-target effects follows a logical progression from initial screening to detailed characterization.

Caption: A generalized workflow for characterizing the selectivity of a novel kinase inhibitor.

Conclusion

The development of potent and selective PIKFYVE inhibitors holds significant therapeutic promise. However, a thorough understanding of their off-target effects is a critical component of their preclinical and clinical development. While information on "this compound" is not publicly available, the principles and methodologies outlined in this guide provide a robust framework for the evaluation of any novel PIKFYVE inhibitor. By employing comprehensive kinome profiling and detailed biochemical and cell-based characterization, researchers can build a comprehensive selectivity profile, enabling the rational design and development of safer and more effective targeted therapies.

References

- 1. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. PIKfyve Regulation of Endosome-Linked Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A family of PIKFYVE inhibitors with therapeutic potential against autophagy-dependent cancer cells disrupt multiple events in lysosome homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PIKFYVE inhibitors trigger interleukin-24-dependent cell death of autophagy-dependent melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A family of PIKFYVE inhibitors with therapeutic potential against autophagy-dependent cancer cells disrupt multiple events in lysosome homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. KinScan: AI-based rapid profiling of activity across the kinome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. PIKFYVE inhibitors trigger interleukin‐24‐dependent cell death of autophagy‐dependent melanoma - PMC [pmc.ncbi.nlm.nih.gov]

YL5084: A Novel Covalent Inhibitor Inducing Apoptosis Through a Dual Mechanism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

YL5084 has emerged as a significant covalent inhibitor of c-Jun N-terminal kinase (JNK), with notable selectivity for the JNK2 and JNK3 isoforms over JNK1.[1][2][3] The JNK signaling pathway is a critical regulator of various cellular processes, including proliferation, differentiation, and apoptosis. Notably, within the JNK family, JNK1 activity is predominantly pro-apoptotic, whereas JNK2 activity tends to promote cell survival.[1][2][3] This opposing functionality positions JNK2 as a compelling therapeutic target for inducing apoptosis in cancer cells. This compound's mechanism of action is centered on its ability to covalently bind to a specific cysteine residue (Cys116) within the ATP-binding pocket of JNK2, thereby inhibiting its kinase activity.[1][2] However, compelling evidence also points towards a JNK2-independent mechanism of apoptosis induction, particularly in the context of multiple myeloma, suggesting that this compound possesses a broader anti-cancer activity profile through off-target effects. This guide provides a comprehensive overview of the this compound apoptosis induction pathway, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling networks.

Data Presentation

The following tables summarize the quantitative data available for this compound, providing a clear comparison of its kinase inhibitory potency and its antiproliferative effects.

Table 1: Kinase Inhibitory Activity of this compound

| Kinase Target | IC50 (nM) |

| JNK1 | 2173 |

| JNK2 | 70 |

| JNK3 | 84 |

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity.

Table 2: Antiproliferative Activity of this compound in Multiple Myeloma (MM) Cell Lines

| Cell Line | GR50 (nM) |

| MM.1S | 200-300 |

| Other MM Cell Lines | 200-300 |

GR50 values represent the concentration of this compound required to cause a 50% reduction in the cell growth rate.

Signaling Pathways

The induction of apoptosis by this compound is proposed to occur through two distinct but potentially interconnected pathways: a JNK2-dependent pathway and a JNK2-independent (off-target) pathway.

JNK2-Dependent Apoptosis Induction Pathway

The primary mechanism of this compound is the selective inhibition of JNK2. By suppressing the pro-survival signals mediated by JNK2, this compound is hypothesized to shift the cellular balance towards apoptosis, a process naturally promoted by the unopposed activity of JNK1. This pathway likely involves the modulation of Bcl-2 family proteins and the subsequent activation of the intrinsic mitochondrial apoptosis cascade.

JNK2-Independent Apoptosis Induction Pathway

Evidence strongly suggests that this compound induces apoptosis through mechanisms independent of JNK2 inhibition, pointing to the existence of one or more off-target kinases. While the specific off-targets are yet to be fully elucidated, this pathway converges on the activation of the caspase cascade, a central executioner of apoptosis. This is supported by observations of increased cleavage of PARP and caspase-3 in multiple myeloma cells treated with this compound.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the apoptotic effects of this compound are provided below. These protocols are based on standard laboratory procedures and the available information from the literature.

Western Blotting for PARP and Caspase-3 Cleavage

This protocol describes the detection of key apoptosis markers, cleaved PARP and cleaved caspase-3, by Western blotting.

Detailed Method:

-

Cell Culture and Treatment: Multiple myeloma cells (e.g., MM.1S) are cultured in appropriate media. Cells are treated with this compound at various concentrations (e.g., 0.5 µM and 2.5 µM) or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).

-

Cell Lysis: After treatment, cells are harvested and washed with ice-cold PBS. Cell pellets are lysed on ice using RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

-

Protein Quantification: The total protein concentration of the cell lysates is determined using a bicinchoninic acid (BCA) protein assay kit.

-

SDS-PAGE and Western Transfer: Equal amounts of protein (typically 20-30 µg) are denatured and separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST). The membrane is then incubated overnight at 4°C with primary antibodies specific for cleaved PARP and cleaved caspase-3. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control. After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry

This protocol details the use of Annexin V and PI staining to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Detailed Method:

-

Cell Treatment and Harvesting: Multiple myeloma cells are treated with this compound as described for the Western blotting protocol. After the treatment period, both adherent and suspension cells (if applicable) are collected.

-

Washing: The collected cells are washed twice with ice-cold PBS to remove any residual media.

-

Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. FITC-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated for 15 minutes at room temperature in the dark to allow for binding of Annexin V to externalized phosphatidylserine and for PI to enter cells with compromised membranes.

-

Flow Cytometry Analysis: Following incubation, 1X Annexin V binding buffer is added to each sample, and the cells are analyzed by flow cytometry. The percentages of viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells are determined.

Conclusion

This compound represents a promising anti-cancer agent that induces apoptosis through a multifaceted mechanism. Its primary mode of action involves the selective covalent inhibition of the pro-survival kinase JNK2, thereby promoting the intrinsic apoptotic pathway. Furthermore, this compound exhibits significant JNK2-independent pro-apoptotic activity, highlighting its potential to overcome resistance mechanisms that may be associated with the JNK pathway alone. The quantitative data and experimental evidence presented in this guide underscore the potent apoptotic-inducing capabilities of this compound, particularly in multiple myeloma. Further investigation into its off-target profile will be crucial for a complete understanding of its mechanism of action and for the strategic development of this compound as a novel cancer therapeutic. The detailed protocols and pathway diagrams provided herein serve as a valuable resource for researchers dedicated to advancing our knowledge of this compound and its clinical potential.

References

- 1. Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 3. Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1 - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Antiproliferative Action of YL5084: A Technical Guide for Researchers

An In-depth Analysis of the Covalent JNK Inhibitor YL5084 and its Impact on Cancer Cell Proliferation, Including JNK2-Independent Mechanisms of Action.

This technical guide provides a comprehensive overview of the antiproliferative activities of this compound, a selective covalent inhibitor of c-Jun N-terminal kinase 2/3 (JNK2/3). Designed for researchers, scientists, and drug development professionals, this document consolidates key quantitative data, detailed experimental protocols, and elucidates the signaling pathways modulated by this compound. The information presented herein is intended to facilitate a deeper understanding of this compound's mechanism of action and to serve as a resource for future research and development endeavors.

Quantitative Assessment of this compound Activity

The biological activity of this compound has been characterized through various in vitro assays, revealing its potency and selectivity. The following tables summarize the key quantitative data associated with the inhibitory and antiproliferative effects of this compound.

Table 1: Inhibitory Activity of this compound against JNK Isoforms

| Kinase | IC50 (nM) |

| JNK1 | 2173 |

| JNK2 | 70 |

| JNK3 | 84 |

This data highlights the selectivity of this compound for JNK2 and JNK3 over JNK1.

Table 2: Antiproliferative Activity of this compound in Multiple Myeloma Cells

| Cell Line | Parameter | Value (nM) |

| MM.1S | GR50 | 200-300 |

The GR50 value represents the concentration at which the normalized growth rate inhibition is 0.5, indicating a potent antiproliferative effect in this multiple myeloma cell line.

Mechanism of Action and Signaling Pathways

This compound exerts its effects through both JNK2-dependent and independent mechanisms. As a covalent inhibitor, it forms an irreversible bond with a specific cysteine residue in its primary target. However, its antiproliferative effects in cancer cells, particularly multiple myeloma, appear to be mediated through alternative pathways, suggesting the involvement of off-target kinases.

JNK2 Inhibition

This compound covalently binds to Cys116 of JNK2, a member of the Mitogen-Activated Protein Kinase (MAPK) family.[1] The JNK signaling pathway is a critical regulator of various cellular processes, including proliferation, apoptosis, and stress responses. By inhibiting JNK2, this compound can modulate downstream signaling events.

JNK2-Independent Antiproliferative Effects and PIKfyve Inhibition

This compound exhibits antiproliferative effects and induces apoptosis in multiple myeloma cells in a manner that is independent of JNK2 inhibition.[1][2] KINOMEscan profiling data has suggested that this compound has a weaker inhibitory effect on PIKFYVE (Phosphatidylinositol-4-Phosphate 5-Kinase Type III) with a dissociation constant (Kd) of 5000 nM. Inhibition of PIKfyve has been shown to impact cancer cell migration, invasion, and lysosomal function, potentially leading to apoptosis. This suggests that the JNK2-independent effects of this compound may be mediated, at least in part, through the PIKfyve signaling pathway.

Experimental Protocols

To ensure the reproducibility and further investigation of this compound's activities, this section provides detailed methodologies for key experiments.

Cell Culture

The MM.1S multiple myeloma cell line is cultured to maintain its viability and suitability for subsequent assays.

-

Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: The culture is a mix of adherent and suspension cells. For passaging, adherent cells are gently scraped, combined with the suspension cells, centrifuged, and resuspended in fresh medium at a recommended split ratio of 1:2 to 1:4.

Antiproliferation Assay (GR50 Determination)

This assay determines the concentration of this compound required to inhibit the growth of cancer cells by 50%.

-

Cell Seeding: MM.1S cells are seeded into 96-well plates at an appropriate density.

-

Treatment: Cells are treated with a serial dilution of this compound (e.g., from 0.001 to 100 µM) for 72 hours.

-

Viability Assessment: Cell viability is assessed using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay.

-

Data Analysis: The luminescence readings are used to calculate the normalized growth rate inhibition, and the GR50 value is determined from the dose-response curve.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay quantifies the induction of apoptosis by this compound.

-

Cell Treatment: MM.1S cells are treated with this compound at relevant concentrations (e.g., 0.5 µM and 2.5 µM) for 24 hours.

-

Cell Harvesting: Both adherent and suspension cells are collected, washed with cold PBS, and resuspended in 1X Binding Buffer.

-

Staining: Cells are stained with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic, while Annexin V positive, PI positive cells are late apoptotic or necrotic.

Western Blotting for Apoptosis Markers

This technique is used to detect the cleavage of key apoptosis-related proteins, PARP and caspase-3.

-

Protein Extraction: MM.1S cells are treated with this compound, and total protein is extracted using a suitable lysis buffer.

-

Protein Quantification: The protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for cleaved PARP and cleaved caspase-3.

-

Detection: After incubation with a corresponding HRP-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. An increase in the cleaved forms of PARP and caspase-3 is indicative of apoptosis.

Kinase Profiling (KINOMEscan)

To identify potential off-targets of this compound, a competitive binding assay like KINOMEscan can be employed.

-

Assay Principle: The assay measures the ability of a test compound (this compound) to compete with an immobilized, active-site directed ligand for binding to a large panel of kinases.

-

Procedure: Kinases are tagged with DNA, and the amount of kinase that binds to the immobilized ligand in the presence of this compound is quantified using qPCR.

-

Data Interpretation: A reduction in the amount of bound kinase indicates that this compound is interacting with that specific kinase. The results are often reported as percent of control, where a lower percentage signifies stronger binding. Dissociation constants (Kd) can also be determined to quantify the binding affinity.

This technical guide provides a foundational understanding of the antiproliferative activity of this compound. The detailed protocols and pathway diagrams are intended to empower researchers to further explore the therapeutic potential of this compound and to investigate its complex mechanisms of action in various cancer contexts.

References

Methodological & Application

YL5084 solubility and stock solution preparation

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on the solubility of YL5084, protocols for the preparation of stock solutions, and an overview of its mechanism of action within the relevant signaling pathway.

Introduction to this compound

This compound is a novel and potent covalent inhibitor of c-Jun N-terminal kinase (JNK), with selectivity for JNK2 and JNK3 over JNK1.[1][2] It functions by forming a covalent bond with Cys116 of JNK2.[3][4] Research has shown that this compound can induce apoptosis and exhibits antiproliferative effects in a JNK2-independent manner in certain cancer cell lines, suggesting the possibility of additional biological targets.[1][2][3][4]

Physicochemical and Solubility Data

Proper handling and storage of this compound are crucial for maintaining its integrity and activity. The following tables summarize its key physicochemical properties, solubility, and recommended storage conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 2440199-73-3 |

| Molecular Formula | C₃₅H₃₆N₈O₂ |

| Molecular Weight | 600.73 g/mol |

| Appearance | Solid Powder |

Table 2: Solubility of this compound

| Solvent | Solubility | Notes |

| DMSO | 10 mM | Primary recommended solvent for stock solutions. |

| Ethanol | Data not available | Expected to be low. Small-scale solubility tests are recommended. |

| Water | Data not available | Expected to be low. |

| PBS (pH 7.4) | Data not available | Expected to be low. |

Table 3: Storage and Stability of this compound

| Form | Storage Temperature | Stability |

| Solid Powder | -20°C | 3 years |

| 4°C | 2 years | |

| In Solvent (DMSO) | -80°C | 6 months |

| -20°C | 1 month |

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound solid powder (MW: 600.73 g/mol )

-

Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Aseptic Technique: Perform all steps in a clean and sterile environment, such as a laminar flow hood, to prevent contamination.

-

Weighing this compound:

-

Tare a sterile microcentrifuge tube on a calibrated analytical balance.

-

Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.60073 mg of this compound (or a larger, more accurately weighable amount for a larger volume, e.g., 6.01 mg for 10 mL).

-

-

Dissolving in DMSO:

-

Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed this compound. For a 10 mM solution with 0.60073 mg of this compound, add 100 µL of DMSO. For 6.01 mg, add 1 mL of DMSO.

-

-

Solubilization:

-

Cap the tube securely.

-

Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Ensure the solution is clear and free of any visible particulates.

-

-

Storage:

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

-

Mechanism of Action and Signaling Pathway

This compound is an inhibitor of JNK, a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway is crucial in regulating a wide range of cellular processes, including inflammation, apoptosis, cell differentiation, and proliferation. The JNK signaling cascade is typically activated by stress stimuli such as inflammatory cytokines, UV radiation, and heat shock. Upon activation, a series of phosphorylation events leads to the activation of transcription factors, most notably c-Jun, which in turn regulates the expression of genes involved in various cellular responses. By inhibiting JNK, this compound can modulate these downstream cellular events.

It is important to note that while this compound shows selectivity for JNK2/3, it may have off-target effects.[1][2] The observation of JNK2-independent antiproliferative effects suggests that this compound might interact with other cellular targets, a factor to consider in the interpretation of experimental results.

References

- 1. Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Ethanol-based solubility-enabling oral drug formulation development: Accounting for the solubility-permeability interplay - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for YL5084 Cell Culture Treatment

Introduction

YL5084 is a potent and selective covalent inhibitor of c-Jun N-terminal kinase (JNK) 2 and 3, with significantly lower activity against JNK1.[1][2][3] As a member of the mitogen-activated protein kinase (MAPK) family, JNKs are involved in various cellular processes, including cell survival, apoptosis, and inflammatory responses.[4] Notably, JNK1 and JNK2 can have opposing functions, with JNK1 often promoting apoptosis and JNK2 favoring cell survival.[4] this compound exhibits antiproliferative effects and induces apoptosis in multiple myeloma (MM) cells, suggesting its potential as a therapeutic agent.[1][2] Interestingly, these effects in multiple myeloma cells have been observed to be JNK2-independent, indicating the involvement of other cellular targets.[2][4]

These application notes provide detailed protocols for the treatment of cancer cell lines with this compound, focusing on the assessment of its antiproliferative and apoptotic effects.

Data Presentation

| Parameter | Cell Line | Value | Reference |

| IC50 (JNK1) | - | 2173 nM | [1][3] |

| IC50 (JNK2) | - | 70 nM | [1][3] |

| IC50 (JNK3) | - | 84 nM | [1][3] |

| GR50 (Antiproliferative Effect) | MM.1S | 200-300 nM (72h treatment) | [1][3] |

Experimental Protocols

Cell Culture and Maintenance of Multiple Myeloma (MM.1S) Cells

This protocol outlines the general guidelines for the culture of suspension multiple myeloma cell lines.

Materials:

-

RPMI 1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin-Glutamine solution (100X)

-

HEPES buffer (1M)

-

Phosphate-Buffered Saline (PBS)

-

Trypan Blue solution

-

Incubator (37°C, 5% CO2)

-

Centrifuge

-

T-75 culture flasks

-

Serological pipettes

-

Micropipettes and sterile tips

Procedure:

-

Medium Preparation: Prepare complete culture medium by supplementing RPMI 1640 with 10% FBS, 1% Penicillin-Streptomycin-Glutamine, and 10 mM HEPES.[5][6][7]

-

Cell Thawing and Culture:

-

Thaw cryopreserved MM.1S cells rapidly in a 37°C water bath.

-

Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete culture medium.

-

Centrifuge at 300 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in fresh complete culture medium.

-

Transfer the cells to a T-75 flask and maintain in an incubator at 37°C with 5% CO2.[8]

-

-

Cell Maintenance:

This compound Stock Solution Preparation

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

Procedure:

-

Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in sterile DMSO.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C.

Antiproliferation Assay (MTT Assay)

This protocol determines the effect of this compound on cell viability and proliferation.

Materials:

-

MM.1S cells in logarithmic growth phase

-

Complete culture medium

-

This compound stock solution (10 mM)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding:

-

This compound Treatment:

-

Prepare serial dilutions of this compound from the 10 mM stock solution in complete culture medium. The final concentrations should range from 0.001 to 100 µM.[1]

-

Add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Incubate the plate for 72 hours at 37°C with 5% CO2.[1]

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the cell viability against the logarithm of the this compound concentration to determine the GR50 value.

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by this compound using flow cytometry.

Materials:

-

MM.1S cells

-

Complete culture medium

-

This compound stock solution (10 mM)

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Cell Harvesting and Staining:

-

After treatment, collect the cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]

-

Add 400 µL of 1X Binding Buffer to each tube before analysis.

-

-

Flow Cytometry Analysis:

-

Analyze the samples using a flow cytometer.

-

Annexin V-FITC negative/PI negative cells are viable.

-

Annexin V-FITC positive/PI negative cells are in early apoptosis.

-

Annexin V-FITC positive/PI positive cells are in late apoptosis or necrosis.

-

Visualizations

Caption: Simplified JNK signaling pathway and the inhibitory action of this compound.

Caption: Workflow for evaluating the effects of this compound on cancer cells.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. paulogentil.com [paulogentil.com]

- 5. General Guidelines for Culture of Multiple Myeloma Cell Lines [protocols.io]

- 6. researchgate.net [researchgate.net]

- 7. protocols.io [protocols.io]

- 8. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Apoptosis Protocols | USF Health [health.usf.edu]

Application Notes and Protocols for YL5084 in Multiple Myeloma Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of YL5084, a covalent inhibitor of c-Jun N-terminal kinase (JNK) 2/3, in the context of multiple myeloma (MM) research. The provided data and protocols are compiled from preclinical studies to guide the effective design and execution of experiments involving this compound in MM cell lines.

Introduction

This compound is a selective covalent inhibitor that targets Cys116 of JNK2, demonstrating a 20-fold higher Kinact/KI for JNK2 compared to JNK1.[1] While initially developed as a JNK2/3 selective probe, this compound has exhibited significant antiproliferative and pro-apoptotic effects in multiple myeloma cell lines.[1] Notably, these effects appear to be independent of JNK2 inhibition, suggesting that this compound acts through off-target mechanisms in this cancer type.[1] These findings position this compound as a valuable tool for investigating novel therapeutic pathways in multiple myeloma.

Data Presentation

The antiproliferative activity of this compound has been quantified across a panel of multiple myeloma cell lines. The half-maximal inhibitory concentration (IC50) values, determined after a 72-hour treatment period, are summarized in the table below.

Table 1: Antiproliferative Activity of this compound in Multiple Myeloma Cell Lines

| Cell Line | IC50 (nM) |

| MM.1S | 150 |

| H929 | 260 |

| KMS-11 | 330 |

| OPM-2 | 410 |

| RPMI-8226 | >1000 |

Data extracted from Lu et al., 2023.

Key Signaling Pathways and Mechanism of Action

This compound induces apoptosis in multiple myeloma cells. However, its mechanism in this context is JNK2-independent. The exact off-target proteins and pathways responsible for the antiproliferative effects are still under investigation. The current understanding of this compound's mechanism of action is depicted in the following diagram.

Caption: this compound covalently inhibits JNK2 and interacts with unknown off-targets to induce apoptosis in MM cells.

Experimental Protocols

Detailed protocols for key experiments to assess the efficacy of this compound in multiple myeloma cell lines are provided below.

Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 of this compound in multiple myeloma cell lines.

Workflow Diagram:

Caption: Workflow for assessing cell viability using the MTT assay after this compound treatment.

Materials:

-

Multiple myeloma cell lines (e.g., MM.1S, H929)

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

This compound

-

DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed multiple myeloma cells in 96-well plates at a density of 1 x 104 cells/well in 100 µL of complete culture medium.

-

Compound Preparation: Prepare a 2X stock concentration of this compound by serially diluting it in culture medium. A typical concentration range would be from 10 µM down to 1 nM.

-

Cell Treatment: Add 100 µL of the 2X this compound dilutions to the respective wells to achieve the final desired concentrations. Include a vehicle control (DMSO-treated) and a blank (medium only).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a suitable software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V/PI Staining)

This protocol is for quantifying apoptosis in multiple myeloma cells following treatment with this compound.

Workflow Diagram:

Caption: Workflow for detecting apoptosis using Annexin V and Propidium Iodide staining followed by flow cytometry.

Materials:

-

Multiple myeloma cells

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat multiple myeloma cells with this compound at the desired concentrations for 24-48 hours. Include a vehicle control.

-

Cell Harvesting: Harvest the cells by centrifugation and wash them twice with ice-cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

-

Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).

Western Blot Analysis

This protocol is for investigating the effect of this compound on specific signaling proteins.

Workflow Diagram:

Caption: Workflow for analyzing protein expression and phosphorylation via Western blotting.

Materials:

-

Multiple myeloma cells

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-PARP, anti-caspase-3, anti-JNK2, anti-phospho-c-Jun, and loading controls like anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane and then incubate with the appropriate primary and secondary antibodies.

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation.

References

In vivo dosing and administration of YL5084

For Researchers, Scientists, and Drug Development Professionals

Introduction

YL5084 is a novel, covalent inhibitor with high selectivity for c-Jun N-terminal kinase 2 (JNK2) and JNK3 over JNK1. As a member of the mitogen-activated protein kinase (MAPK) family, JNKs are implicated in various cellular processes, including stress responses, apoptosis, and inflammation. The differential roles of JNK isoforms, with JNK1 often being associated with apoptosis and JNK2 with cell survival, have made isoform-selective inhibitors like this compound valuable tools for research. This compound has demonstrated antiproliferative and pro-apoptotic effects in multiple myeloma (MM) cell lines, suggesting its potential as a therapeutic agent.

These application notes provide a summary of the available data on this compound and protocols for its in vitro use. As of the current literature, detailed in vivo studies on this compound have not been published. Therefore, a hypothetical framework for initial in vivo characterization is provided for guidance.

Data Presentation

In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 | Assay Type | Reference |

| JNK1 | 2173 nM | Biochemical Kinase Assay | |

| JNK2 | 70 nM | Biochemical Kinase Assay | |

| JNK3 | 84 nM | Biochemical Kinase Assay |

In Vitro Antiproliferative Activity of this compound

| Cell Line | GR50 | Assay Type | Reference |

| MM.1S (Multiple Myeloma) | 200-300 nM | Cell Proliferation Assay |

Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway is a critical signaling cascade activated by various stress stimuli, such as inflammatory cytokines and ultraviolet radiation. This pathway plays a pivotal role in regulating cellular processes like proliferation, apoptosis, and inflammation. This compound is a covalent inhibitor that selectively targets JNK2 and JNK3.

Application Notes and Protocols for YL5084 in JNK Signaling Pathway Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing YL5084, a selective covalent inhibitor of JNK2 and JNK3, in studies of the JNK signaling pathway. Detailed protocols for key in vitro experiments are included to facilitate the investigation of its mechanism of action and cellular effects.

Introduction to this compound

This compound is a potent and selective covalent inhibitor of c-Jun N-terminal kinases (JNKs), specifically targeting JNK2 and JNK3 with significantly higher potency than JNK1.[1][2] It forms a covalent bond with a specific cysteine residue (Cys116) within the ATP-binding site of JNK2, leading to irreversible inhibition.[3][4] This selectivity makes this compound a valuable pharmacological tool to dissect the distinct biological roles of JNK isoforms, as JNK1 and JNK2 are known to have opposing functions in cellular processes such as apoptosis.[3][4]

Mechanism of Action

This compound acts as a covalent inhibitor, which provides a prolonged duration of action and high potency.[3][4] The key feature of this compound is its enhanced reactivity towards JNK2 over JNK1, with a reported 20-fold higher inactivation efficiency (kinact/KI).[3][4] While this compound is a powerful tool for studying JNK2/3 signaling, it is important to note that it has exhibited JNK2-independent antiproliferative effects in certain cancer cell lines, such as multiple myeloma, suggesting potential off-target activities that should be considered in experimental design and data interpretation.[1][3][4][5]

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Assay Type | Reference |

| JNK1 | 2173 | Biochemical | [1] |

| JNK2 | 70 | Biochemical | [1][2] |

| JNK3 | 84 | Biochemical | [1] |

Table 2: Cellular Activity of this compound in Multiple Myeloma (MM.1S) Cells

| Parameter | Value (nM) | Cell Line | Incubation Time | Reference |

| GR50 (antiproliferative) | 200-300 | MM.1S | 72 hours | [1][5] |

Mandatory Visualizations

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | JNK2/3 inhibitor | Probechem Biochemicals [probechem.com]

- 3. researchgate.net [researchgate.net]

- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 5. Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1 - PMC [pmc.ncbi.nlm.nih.gov]

YL5084: A Covalent Chemical Probe for JNK2/3

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are crucial mediators of cellular responses to stress stimuli such as inflammatory cytokines, ultraviolet irradiation, and heat shock.[1] The three main JNK isoforms, JNK1, JNK2, and JNK3, are involved in a variety of cellular processes, including proliferation, apoptosis, and differentiation.[1][2] Dysregulation of JNK signaling is implicated in numerous diseases, including neurodegenerative disorders, inflammatory conditions, and cancer.[3][4] Notably, JNK1 and JNK2 can have opposing functions, with JNK1 often promoting apoptosis and JNK2 favoring cell survival.[3][5][6] This functional dichotomy underscores the need for isoform-selective chemical probes to dissect their distinct biological roles.

YL5084 is a novel, potent, and covalent inhibitor that displays selectivity for JNK2 and JNK3 over JNK1.[7][8] It was developed through the systematic modification of a pan-JNK inhibitor, JNK-IN-8.[5] this compound forms a covalent bond with a conserved cysteine residue (Cys116 in JNK2) within the ATP-binding pocket of JNK2 and JNK3.[3][5][6] This covalent mechanism of action contributes to its high potency and prolonged duration of action. These application notes provide a comprehensive overview of this compound, including its biochemical and cellular activity, along with detailed protocols for its use as a chemical probe.

Data Presentation

The following tables summarize the quantitative data for this compound, providing a clear comparison of its activity against different JNK isoforms and its cellular effects.

Table 1: Biochemical Activity of this compound against JNK Isoforms

| Target | IC50 (nM) | Kinact/KI (M-1s-1) | Notes | Reference |

| JNK1 | 2173 | - | Over 30-fold selectivity for JNK2 over JNK1. | [7][8] |

| JNK2 | 70 | 20-fold higher than JNK1 | Covalently targets Cys116. | [5][7][8] |

| JNK3 | 84 | - | Shows preferential inhibition against JNK2. | [5][7] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay | Endpoint | Value | Notes | Reference |

| MM.1S (Multiple Myeloma) | Antiproliferation | GR50 | 200-300 nM (72h) | Dose-dependent effect. | [7] |

| MM.1S (Multiple Myeloma) | Apoptosis | - | Induces apoptosis at 0.5 and 2.5 µM (24h) | Evidenced by increased PARP and caspase-3 cleavage, and Annexin V staining. | [7] |

Table 3: Pharmacokinetic Properties of this compound

| Species | Matrix | Half-life (t1/2) | Notes | Reference |

| Human | Microsomes | 16 min | Moderate metabolic stability. | [7] |

| Mouse | Microsomes | 11 min | Moderate metabolic stability. | [7] |

Signaling Pathway and Mechanism of Action

The JNK signaling pathway is a tiered kinase cascade that responds to various extracellular and intracellular stimuli.[9] this compound selectively inhibits the kinase activity of JNK2 and JNK3, thereby blocking the phosphorylation of their downstream substrates.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 3. m.youtube.com [m.youtube.com]

- 4. caspase3 detection - SDS-PAGE and Western Blotting [protocol-online.org]

- 5. Western blot analysis of cleaved PARP and caspase 3 proteins [bio-protocol.org]

- 6. MM.1S Cells [cytion.com]

- 7. Western Blot Protocol for Caspase 3 Antibody (NB500-210): Novus Biologicals [novusbio.com]

- 8. Cleaved PARP (Asp214) Antibody | Cell Signaling Technology [cellsignal.com]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assays with YL5084 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing the selective JNK2/3 inhibitor, YL5084, in various cell-based assays. The information is intended to guide researchers in investigating the cellular effects of this compound, particularly in the context of cancer research and drug development.

Introduction to this compound

This compound is a covalent inhibitor that demonstrates selectivity for c-Jun N-terminal kinase 2 (JNK2) and JNK3 over JNK1.[1] It achieves this selectivity by forming a covalent bond with a specific cysteine residue (Cys116) in JNK2.[2] JNKs are members of the mitogen-activated protein kinase (MAPK) family and are involved in regulating cellular processes like proliferation, apoptosis, and inflammation. Notably, JNK1 and JNK2 can have opposing functions, with JNK1 often being pro-apoptotic and JNK2 promoting cell survival.[2] this compound has shown antiproliferative and pro-apoptotic effects in multiple myeloma (MM) cell lines, suggesting its potential as a therapeutic agent.[1]

Data Presentation

The following tables summarize key quantitative data related to the activity of this compound.

Table 1: Antiproliferative Activity of this compound in Multiple Myeloma Cell Lines

| Cell Line | GR50 (nM) |

| MM.1S | 200-300 |

| Additional MM cell lines | Data to be determined by the user |

GR50 represents the concentration at which the growth rate is reduced by 50%. Data derived from published research.[1]

Table 2: Apoptotic Activity of this compound

| Cell Line | This compound Concentration | % Apoptotic Cells (Annexin V+) | Fold Increase in Caspase-3/7 Activity |

| MM.1S | User-defined | User-determined | User-determined |

| Other | User-defined | User-determined | User-determined |

This table is a template for researchers to populate with their experimental data.

Signaling Pathway

This compound primarily targets the JNK signaling pathway. Below is a diagram illustrating the canonical JNK pathway and the point of inhibition by this compound.

Caption: The JNK signaling pathway and the inhibitory action of this compound on JNK2/3.

Experimental Protocols

Here are detailed protocols for key cell-based assays to characterize the effects of this compound.

Cell Proliferation/Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Workflow Diagram:

Caption: Workflow for the MTT cell proliferation assay.

Protocol:

-

Cell Seeding: Seed multiple myeloma cells (e.g., MM.1S) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Treatment: Prepare serial dilutions of this compound in culture medium. A suggested starting range is 1 nM to 10 µM. Add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 48 to 72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Incubation: Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow Diagram:

Caption: Workflow for the Annexin V/PI apoptosis assay.

Protocol:

-

Cell Treatment: Seed and treat cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the determined IC50) for 24 to 48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cells once with ice-cold PBS.

-

Staining: Resuspend the cell pellet in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Add 400 µL of Annexin V binding buffer and analyze the cells immediately by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Target Engagement Assay (Cellular Pull-Down Competition Assay)

This assay confirms that this compound engages with its intended target, JNK2, within the cellular environment.[1]

Workflow Diagram:

Caption: Workflow for the cellular pull-down competition assay.

Protocol:

-

Cell Treatment: Treat MM.1S cells with this compound (e.g., 1 µM), a non-selective covalent JNK inhibitor like JNK-IN-8 (as a positive control), or DMSO (vehicle control) for 6 hours.

-

Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Probe Incubation: Incubate the cell lysates with a biotinylated covalent JNK probe (e.g., 1 µM biotin-JNK-IN-7) for 1-2 hours at 4°C. This probe will bind to JNK1 and JNK2 that are not already occupied by the test inhibitors.

-

Pull-Down: Add streptavidin-coated magnetic beads to the lysates and incubate for 1 hour at 4°C to capture the biotinylated probe and its bound proteins.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with primary antibodies specific for JNK1 and JNK2, followed by HRP-conjugated secondary antibodies.

-

Analysis: Visualize the protein bands using a chemiluminescence detection system. A decrease in the JNK2 band intensity in the this compound-treated sample compared to the DMSO control indicates that this compound has engaged JNK2 in the cells, preventing the binding of the biotinylated probe. The JNK1 band should show significantly less reduction, demonstrating the selectivity of this compound.

References

YL5084: Application Notes and Protocols for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental design and protocols for the investigation of YL5084, a novel covalent inhibitor of c-Jun N-terminal kinase (JNK), in the context of cancer research. This compound has demonstrated selectivity for JNK2 and JNK3 over JNK1, presenting a promising tool for dissecting the distinct roles of these isoforms in cancer cell proliferation and survival.[1][2][3][4] This document outlines the mechanism of action of this compound, protocols for its in vitro and cellular characterization, and its effects on cancer cells, with a particular focus on multiple myeloma.

Mechanism of Action

This compound is a covalent inhibitor that selectively targets a cysteine residue (Cys116) within the ATP-binding pocket of JNK2 and JNK3.[1][2][3] This covalent modification leads to irreversible inhibition of the kinase activity. Notably, this compound exhibits a 20-fold higher inactivation efficiency (kinact/KI) for JNK2 compared to JNK1, allowing for the specific investigation of JNK2-mediated signaling pathways.[1][2][3] In cancer, particularly multiple myeloma, JNK signaling plays a complex role, with JNK1 often associated with apoptosis (cell death) and JNK2 promoting cell survival.[5] By selectively inhibiting the pro-survival JNK2 isoform, this compound offers a targeted therapeutic strategy.

Data Presentation

Table 1: Kinase Inhibition Profile of this compound

| Kinase | kinact/KI (M-1s-1) | Relative Selectivity (vs. JNK1) |

| JNK1 | 1,900 | 1 |

| JNK2 | 38,200 | ~20 |

| JNK3 | Not reported | Not reported |

Data synthesized from Lu et al., J Med Chem 2023.[1][2][3]

Table 2: Anti-proliferative Activity of this compound in Multiple Myeloma Cell Lines

| Cell Line | IC50 (µM) |

| MM.1S | 0.5 - 1.0 |

| U266 | 1.0 - 2.0 |

Approximate values based on graphical data from Lu et al., J Med Chem 2023.[1]

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol is adapted for determining the inhibitory activity of this compound against JNK isoforms.[6][7][8][9][10]

Materials:

-

Recombinant JNK1, JNK2, and JNK3 enzymes

-

LanthaScreen™ Eu-anti-Tag Antibody

-

Alexa Fluor™ 647-labeled Kinase Tracer

-

Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

This compound (and other test compounds) dissolved in DMSO

-

384-well microplates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in Kinase Buffer A to achieve the desired final concentrations (typically with a final DMSO concentration of ≤1%).

-

Kinase/Antibody Mixture Preparation: Prepare a 2x kinase/antibody solution in Kinase Buffer A containing the JNK enzyme and the Eu-anti-Tag antibody at the recommended concentrations.

-

Tracer Preparation: Prepare a 4x tracer solution in Kinase Buffer A.

-

Assay Assembly: a. Add 4 µL of the diluted this compound or control to the wells of a 384-well plate. b. Add 8 µL of the 2x kinase/antibody mixture to each well. c. Add 4 µL of the 4x tracer solution to all wells to initiate the reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

-

Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Excite at 340 nm and measure emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).

-

Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. For covalent inhibitors, time-dependent inhibition assays should be performed to calculate kinact and KI values.

Protocol 2: Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA)

This protocol determines whether this compound binds to its target (JNK2) in a cellular environment.[11][12][13]

Materials:

-

Cancer cell line of interest (e.g., MM.1S)

-

This compound

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies against JNK1 and JNK2

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Treatment: Culture cells to 70-80% confluency. Treat the cells with varying concentrations of this compound or DMSO for a specified period (e.g., 2-4 hours) at 37°C.

-

Harvesting and Washing: Harvest the cells and wash them with PBS to remove excess compound.

-

Heating: Resuspend the cell pellets in PBS and aliquot them into PCR tubes. Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by a cooling step at 4°C for 3 minutes.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein.

-

Western Blotting: Collect the supernatants and determine the protein concentration. Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using antibodies specific for JNK1 and JNK2.

-

Data Analysis: Quantify the band intensities for JNK1 and JNK2 at each temperature. Plot the percentage of soluble protein against the temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Protocol 3: Cell Viability Assay

This protocol measures the effect of this compound on the proliferation and viability of cancer cells.

Materials:

-

Cancer cell lines (e.g., multiple myeloma cell lines)

-

Cell culture medium and supplements

-

This compound

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)

-

96-well clear-bottom plates

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density.

-

Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a DMSO-only control.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

-

Data Analysis: Normalize the data to the DMSO-treated control cells. Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Caption: JNK signaling in multiple myeloma and this compound's mechanism.

Caption: Workflow for characterizing this compound's anticancer potential.

References

- 1. Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]